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Compound of Interest

Compound Name: N-Methyl Palbociclib

Cat. No.: B3145309 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of N-Methyl
Palbociclib, an N-methylated derivative and known impurity of the cyclin-dependent kinase 4/6

(CDK4/6) inhibitor, Palbociclib.[1][2] This document outlines the expected data from Nuclear

Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses and provides detailed

experimental protocols for the characterization of this compound.

Introduction to N-Methyl Palbociclib
N-Methyl Palbociclib is a close structural analog of Palbociclib, a therapeutic agent used in

the treatment of certain types of breast cancer.[3] Palbociclib functions by inhibiting CDK4 and

CDK6, which are key regulators of the cell cycle, thereby preventing cancer cell proliferation.[3]

[4] The N-methyl derivative is significant as an impurity and for comparative studies in drug

development and metabolism. Accurate spectroscopic characterization is crucial for its

identification, quantification, and quality control.

The chemical structure of N-Methyl Palbociclib is presented below:

Chemical Structure of N-Methyl Palbociclib

IUPAC Name: 6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-

yl]amino]pyrido[2,3-d]pyrimidin-7-one[5]
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Molecular Formula: C₂₅H₃₁N₇O₂[5]

Molecular Weight: 461.56 g/mol [2]

Mass Spectrometry (MS) Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and

fragmentation pattern of N-Methyl Palbociclib. Electrospray ionization (ESI) in positive ion

mode is typically employed for this class of compounds.

Expected Mass Spectrometry Data
The following table summarizes the expected mass-to-charge ratios (m/z) for N-Methyl
Palbociclib in high-resolution mass spectrometry.

Ion Formula Calculated m/z

[M+H]⁺ C₂₅H₃₂N₇O₂⁺ 462.2612

[M+Na]⁺ C₂₅H₃₁N₇O₂Na⁺ 484.2431

[M+K]⁺ C₂₅H₃₁N₇O₂K⁺ 500.2171

Tandem Mass Spectrometry (MS/MS) Fragmentation
Tandem MS (MS/MS) provides structural information through fragmentation of the parent ion.

The expected fragmentation pattern for the [M+H]⁺ ion of N-Methyl Palbociclib is outlined

below, based on the known fragmentation of Palbociclib.[6][7]

Precursor Ion (m/z) Fragment Ion (m/z)
Proposed Fragment
Structure/Loss

462.3 394.2
Loss of the N-methylpiperazine

moiety

462.3 351.2
Further fragmentation of the

pyridopyrimidinone core

462.3 99.1 N-methylpiperazine fragment
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Experimental Protocol for LC-MS/MS Analysis
This protocol is adapted from established methods for Palbociclib quantification.[6][7]

Instrumentation:

High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or

high-resolution mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Mobile Phase A: 0.1% Formic acid in water

Mobile Phase B: 0.1% Formic acid in acetonitrile

Gradient: A typical gradient would start at 5-10% B, ramping up to 95% B over several

minutes to ensure good separation.

Flow Rate: 0.3 - 0.5 mL/min

Column Temperature: 40 °C

Injection Volume: 5 µL

Mass Spectrometer Settings (Positive ESI Mode):

Ion Source: Electrospray Ionization (ESI), positive mode

Capillary Voltage: 3.5 - 4.5 kV

Source Temperature: 120 - 150 °C

Desolvation Temperature: 350 - 500 °C

Nebulizer Gas (Nitrogen): Flow rate adjusted for optimal spray

Collision Gas (Argon): Pressure optimized for fragmentation
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Scan Mode: Full scan for parent ion identification and product ion scan for fragmentation

analysis. For quantification, Multiple Reaction Monitoring (MRM) would be used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy is essential for the definitive structural elucidation of N-Methyl Palbociclib
by providing detailed information about the chemical environment of each proton and carbon

atom.

Expected ¹H NMR Data
The following table provides a hypothetical but representative summary of the expected proton

(¹H) NMR chemical shifts for N-Methyl Palbociclib, extrapolated from data for Palbociclib and

general principles of NMR spectroscopy. Spectra are typically recorded in deuterated dimethyl

sulfoxide (DMSO-d₆).
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.90 s 1H Aromatic CH

~8.30 d 1H Aromatic CH

~8.00 d 1H Aromatic CH

~7.50 dd 1H Aromatic CH

~5.80 m 1H Cyclopentyl CH

~3.20 t 4H
Piperazine CH₂

adjacent to pyridine

~2.60 s 3H Acetyl CH₃

~2.50 t 4H
Piperazine CH₂

adjacent to N-methyl

~2.25 s 3H
N-Methyl (piperazine)

CH₃

~2.10 - 1.60 m 8H Cyclopentyl CH₂

~2.00 s 3H Aromatic CH₃

Experimental Protocol for NMR Analysis
Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

Sample Preparation:

Dissolve 5-10 mg of N-Methyl Palbociclib in approximately 0.6 mL of a suitable deuterated

solvent (e.g., DMSO-d₆, CDCl₃).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:
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Solvent: DMSO-d₆

Temperature: 298 K

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

Number of Scans: 16-64 (depending on sample concentration)

Relaxation Delay: 1-2 seconds

Acquisition Time: 2-4 seconds

Spectral Width: 0-12 ppm

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30')

Number of Scans: 1024 or more (due to lower natural abundance of ¹³C)

Relaxation Delay: 2 seconds

Spectral Width: 0-200 ppm

Signaling Pathway and Experimental Workflow
Signaling Pathway of Palbociclib
Palbociclib and its derivatives act by inhibiting the Cyclin D-CDK4/6-Rb signaling pathway,

which is a critical regulator of the G1-S phase transition in the cell cycle.[8][9][10] Inhibition of

this pathway leads to cell cycle arrest and a reduction in tumor cell proliferation.[4]
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Caption: Mechanism of action of N-Methyl Palbociclib on the CDK4/6-Rb pathway.

Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of N-Methyl
Palbociclib.
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Caption: Workflow for the spectroscopic analysis of N-Methyl Palbociclib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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